molecular formula C9H10BrFO2 B3072574 2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene CAS No. 1016783-82-6

2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene

Cat. No. B3072574
CAS RN: 1016783-82-6
M. Wt: 249.08 g/mol
InChI Key: NEMFJZZSROPSIA-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene is a chemical compound with the linear formula BrC6H3(F)OCH3 . It is also known as 4-Bromo-2-fluoroanisole . This compound is a fluorinated building block .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene is 205.02 . The compound’s structure can be represented by the SMILES string COc1ccc (Br)cc1F .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.545 (lit.) . It has a boiling point of 84 °C/7 mmHg (lit.) and a density of 1.59 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Chiral Compounds : This compound is used in the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols, which are derived from carbohydrate series such as d-gluco, d-galacto, l-rhamno, and others. These synthesized compounds have applications in the development of new pharmaceuticals and complex organic molecules (Francisco et al., 2004).

  • Development of Antimicrobial Agents : Derivatives of this compound, carrying various groups on the benzene ring, have been synthesized and shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Liaras et al., 2011).

  • Anti-Inflammatory Properties : Research has been conducted on derivatives of this compound for their anti-inflammatory properties. These studies indicate its potential use in developing new anti-inflammatory drugs (Daukšas et al., 1994).

  • Copolymerization Studies : The compound has been used in the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These studies are important for the development of new materials with potential applications in various industries (Hussain et al., 2019).

  • Organic Synthesis and Chemical Reactions : It is used in various organic synthesis and chemical reactions, such as the base-promoted dehydrohalogenation of 2-phenylsulphonylethyl bromide, chloride, and fluoride. Understanding these reactions is crucial for organic chemistry and material science (Fiandanese et al., 1973).

  • Fluorescent Compounds Synthesis : This compound has been used in the synthesis of intensely fluorescent azobenzenes. These compounds have applications in biological imaging and as fluorescent stains for living tissues (Yoshino et al., 2010).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is an eye irritant, skin irritant, and may cause short-term target organ toxicity .

properties

IUPAC Name

2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFJZZSROPSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-fluorophenol (1.2 g, 6.28 mmol) in acetonitrile (10 ml) was added potassium carbonate (2.78 g, 20 mmol) and 2-bromoethyl methyl ether (0.85 ml, 9.5 mmol). The resultant solution was heated to reflux for 16 hours. The reaction mixture was cooled then concentrated in vacuo. tert-Butyl-dimethyl ether (20 ml) and sodium hydroxide (1M aqueous solution) (10 ml) were added and the layers were separated. The organic layer was washed with saturated brine solution (10 ml) then dried over anhydrous Na2SO4 (s), filtered and evaporated in vacuo. Purification by column chromatography on silica gel eluting with heptane to heptane:ethyl acetate (9:1) afforded the title compound as a colourless oil (1.03 g, 66%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

1-bromo-2-methoxyethane (5.49 g, 39.5 mmol) was added to a mixture of 2-bromo-4-fluoro phenol (5 g, 26.18 mmol) and K2CO3 (11.5 g, 83.25 mmol) in CH3CN (41.5 mL) and continued stirring at 80° C. for 16 hr. The reaction mixture was quenched with 1M aq.NaOH solution, extracted with diethyl ether (3×100 mL), dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude, which was purified by column chromatography (using silica gel and 2% ethyl acetate in hexane as eluent) to afford the desired compound (Int-42). 1H NMR (300 MHz, CDCl3) δ ppm 7.3 (1H, m), 6.9 (1H, m), 6.7 (1H, m), 4.1 (2H, t), 3.8 (2H, t), 3.5 (3H, s).
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
41.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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